1-(2-Aminoethyl)-4-(2-fluorophenyl)pyrazine-2,3(1H,4H)-dione
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Overview
Description
1-(2-Aminoethyl)-4-(2-fluorophenyl)pyrazine-2,3(1H,4H)-dione is a synthetic organic compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a pyrazine ring substituted with an aminoethyl group and a fluorophenyl group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoethyl)-4-(2-fluorophenyl)pyrazine-2,3(1H,4H)-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazine Ring: Starting from simple precursors such as ethylenediamine and diethyl oxalate, the pyrazine ring can be constructed through cyclization reactions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Aminoethyl Substitution: The aminoethyl group can be added through reductive amination or other suitable amination reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminoethyl)-4-(2-fluorophenyl)pyrazine-2,3(1H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group may yield imines, while reduction of the pyrazine ring may produce dihydropyrazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)-4-(2-fluorophenyl)pyrazine-2,3(1H,4H)-dione would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The fluorophenyl group may enhance its binding affinity to specific targets, while the aminoethyl group could facilitate interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1-(2-Aminoethyl)-4-phenylpyrazine-2,3(1H,4H)-dione: Lacks the fluorine atom, which may result in different biological activities.
1-(2-Aminoethyl)-4-(4-fluorophenyl)pyrazine-2,3(1H,4H)-dione: The fluorine atom is positioned differently, potentially altering its chemical properties.
1-(2-Aminoethyl)-4-(2-chlorophenyl)pyrazine-2,3(1H,4H)-dione: Substitution of fluorine with chlorine may affect its reactivity and biological effects.
Uniqueness
1-(2-Aminoethyl)-4-(2-fluorophenyl)pyrazine-2,3(1H,4H)-dione is unique due to the presence of both the aminoethyl and fluorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs. The fluorine atom, in particular, can influence the compound’s lipophilicity, metabolic stability, and binding interactions.
Properties
Molecular Formula |
C12H12FN3O2 |
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Molecular Weight |
249.24 g/mol |
IUPAC Name |
1-(2-aminoethyl)-4-(2-fluorophenyl)pyrazine-2,3-dione |
InChI |
InChI=1S/C12H12FN3O2/c13-9-3-1-2-4-10(9)16-8-7-15(6-5-14)11(17)12(16)18/h1-4,7-8H,5-6,14H2 |
InChI Key |
JEMRWBFZYFACRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CN(C(=O)C2=O)CCN)F |
Origin of Product |
United States |
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